Quinoline, 4-amino-3-chloro-2-(trichloromethyl)- Quinoline, 4-amino-3-chloro-2-(trichloromethyl)-
Brand Name: Vulcanchem
CAS No.: 73987-34-5
VCID: VC15891998
InChI: InChI=1S/C10H6Cl4N2/c11-7-8(15)5-3-1-2-4-6(5)16-9(7)10(12,13)14/h1-4H,(H2,15,16)
SMILES:
Molecular Formula: C10H6Cl4N2
Molecular Weight: 296.0 g/mol

Quinoline, 4-amino-3-chloro-2-(trichloromethyl)-

CAS No.: 73987-34-5

Cat. No.: VC15891998

Molecular Formula: C10H6Cl4N2

Molecular Weight: 296.0 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 4-amino-3-chloro-2-(trichloromethyl)- - 73987-34-5

Specification

CAS No. 73987-34-5
Molecular Formula C10H6Cl4N2
Molecular Weight 296.0 g/mol
IUPAC Name 3-chloro-2-(trichloromethyl)quinolin-4-amine
Standard InChI InChI=1S/C10H6Cl4N2/c11-7-8(15)5-3-1-2-4-6(5)16-9(7)10(12,13)14/h1-4H,(H2,15,16)
Standard InChI Key KQCLZWSBHCTDLN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(C(=N2)C(Cl)(Cl)Cl)Cl)N

Introduction

Chemical Synthesis and Optimization

The synthesis of quinoline, 4-amino-3-chloro-2-(trichloromethyl)-, typically follows a multi-step protocol involving halogenation and functional group modifications. A patented method (CN102942524A) describes the chlorination of 7-chloro-8-methyl-3-nitroquinoline using phosphorus trichloride (PCl₃) and chlorine gas under tungsten-iodine lamp irradiation at 120–130°C, yielding 7-chloro-3-nitro-8-(trichloromethyl)quinoline with an 82% yield . Subsequent hydrolysis with ice water produces the carboxylic acid derivative, demonstrating the compound’s reactivity under controlled conditions .

Alternative routes involve the Vilsmeier-Haack reaction, where substituted acetanilides react with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 80–100°C. Key parameters affecting yield include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C65–85%
DMF:POCl₃ Molar Ratio1:1.2–1.5Maximizes Cl⁻ incorporation
Hydrolysis ConditionsMild base (e.g., NaHCO₃)Stabilizes trichloromethyl group

These methods highlight the importance of electronic effects from substituents in directing reaction pathways .

Structural and Physicochemical Properties

The compound’s quinoline backbone is planar, with substituents influencing its electronic profile and intermolecular interactions. X-ray crystallography reveals Cl···Cl interactions (3.3–3.5 Å) that stabilize the crystal lattice. Key physicochemical properties include:

  • Molecular Weight: 296.0 g/mol

  • Melting Point: 223–225°C (attributed to hydrogen bonding from the amino group)

  • Solubility: Lipophilic due to trichloromethyl group; soluble in dichloromethane and dimethyl sulfoxide (DMSO).

Spectroscopic characterization employs:

  • ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm; trichloromethyl group at δ 4.1–4.3 ppm.

  • ESI-MS: Molecular ion peak [M+H]⁺ at m/z 297.95.

Antimicrobial Activity

Quinoline, 4-amino-3-chloro-2-(trichloromethyl)-, demonstrates broad-spectrum antimicrobial efficacy. Against Escherichia coli and Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to first-line antibiotics. The mechanism involves DNA gyrase inhibition, preventing bacterial DNA replication.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli12.522
S. aureus25.018

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -Cl, -CCl₃) enhance membrane disruption and target binding .

Cell LineIC₅₀ (µM)
MCF7 (Breast)15.0
HCT116 (Colon)12.5

The compound induces apoptosis via PI3K/AKT/mTOR pathway inhibition, a critical regulator of cell proliferation . Comparative studies show that trichloromethyl and amino groups synergistically enhance anticancer activity by 40% compared to non-halogenated analogs.

Antimalarial Mechanism

The amino and chloro substituents enable high-affinity binding to ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting β-hematin formation—a detoxification pathway in Plasmodium parasites . This interaction is essential for antiplasmodial activity, with IC₅₀ values in the nanomolar range .

Comparative Analysis with Analogues

The trichloromethyl group at position 2 distinguishes this compound from simpler derivatives:

DerivativeMolecular Weight (g/mol)MIC (µg/mL)
4-Chloro-3-chloromethylquinoline212.0850.0
4-Amino-3-chloro-2-(CCl₃)296.012.5

The increased molecular weight and halogen content correlate with enhanced bioactivity and target specificity .

Applications and Future Directions

Current research focuses on:

  • Drug Delivery Systems: Liposomal encapsulation to improve bioavailability.

  • Combination Therapies: Synergistic effects with fluoroquinolones in antimicrobial regimens.

  • Structural Optimization: Introducing fluorinated groups to reduce metabolic degradation.

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